molecular formula C22H22N2O4S B6539333 2,3-dimethoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide CAS No. 1060299-04-8

2,3-dimethoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide

Cat. No.: B6539333
CAS No.: 1060299-04-8
M. Wt: 410.5 g/mol
InChI Key: KAUIDLISBVDWFP-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is a synthetic benzamide derivative intended for research applications. Benzamides represent a privileged scaffold in medicinal chemistry and are recognized as building blocks for natural products and pharmaceuticals, with numerous derivatives reported to possess antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties . The structural motif of this compound, featuring a benzamide core linked to a thiophene moiety, suggests potential for interaction with various biological targets. Notably, similar compounds containing thiophene and benzamide groups have been investigated as potent inhibitors of the transforming growth factor-beta (TGF-β) signaling pathway, specifically targeting the activin receptor-like kinase 5 (ALK5) . The TGF-β pathway is a critical mediator in the initiation and development of fibrosis in organs such as the liver, kidneys, and lungs, and its overexpression is also implicated in various human cancers . Therefore, this compound may be of significant value in biochemical research for studying cellular processes related to fibrosis, cancer progression, and other TGF-β mediated pathways. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

2,3-dimethoxy-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-27-19-7-3-6-18(21(19)28-2)22(26)24-16-10-8-15(9-11-16)13-20(25)23-14-17-5-4-12-29-17/h3-12H,13-14H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUIDLISBVDWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Activation for Amide Bond Formation

The carboxylic acid group of 2,3-dimethoxybenzoic acid is activated to enable nucleophilic attack by the amine. Two predominant methods are employed:

Acid Chloride Formation

Treatment with thionyl chloride (SOCl₂) in anhydrous tetrahydrofuran (THF) at reflux (65–70°C) for 3–4 hours yields the corresponding acid chloride. This intermediate is highly reactive, facilitating efficient amide coupling.

Reaction Conditions

ParameterValue
SolventTHF
Temperature65–70°C (reflux)
ReagentSOCl₂ (2.5 equiv)
Reaction Time3–4 hours

In Situ Activation via Coupling Reagents

Alternatively, HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) in dimethylformamide (DMF) activates the acid at room temperature, bypassing the need for isolated acid chlorides. This method minimizes side reactions and simplifies purification.

Optimized Protocol

  • Dissolve 2,3-dimethoxybenzoic acid (1.0 equiv) and HBTU (1.2 equiv) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA, 2.5 equiv) to maintain basicity.

  • Stir for 30 minutes before introducing the amine component.

Synthesis of 4-({[(Thiophen-2-yl)methyl]carbamoyl}methyl)aniline

Preparation of the Carbamoyl Intermediate

The amine component is synthesized via sequential functionalization:

Nitrophenylacetic Acid Derivatization

  • Starting Material : 4-Nitrophenylacetic acid is converted to its acid chloride using SOCl₂.

  • Amidation : React with (thiophen-2-yl)methylamine in THF with triethylamine (TEA) as a base.

Reaction Summary

4-Nitrophenylacetic acid+(Thiophen-2-yl)methylamineSOCl2,TEA4-Nitro-N-[(thiophen-2-yl)methyl]phenylacetamide\text{4-Nitrophenylacetic acid} + \text{(Thiophen-2-yl)methylamine} \xrightarrow{\text{SOCl}_2, \text{TEA}} \text{4-Nitro-N-[(thiophen-2-yl)methyl]phenylacetamide}

Nitro Group Reduction

Catalytic hydrogenation using Pd/C (10% w/w) in ethanol under H₂ (1 atm) reduces the nitro group to an amine.

Key Parameters

  • Catalyst Loading: 10% Pd/C (0.1 equiv).

  • Solvent: Ethanol.

  • Duration: 6–8 hours.

Final Amide Coupling

The activated 2,3-dimethoxybenzoic acid derivative is coupled with 4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)aniline under optimized conditions:

Acid Chloride Route

Combine the acid chloride (1.0 equiv) with the amine (1.2 equiv) in THF. Add TEA (3.0 equiv) dropwise and stir at 0°C for 1 hour, followed by room temperature for 12 hours.

Yield : 68–72% (crude), purified via recrystallization from ethyl acetate/hexane.

HBTU-Mediated Coupling

Mix pre-activated 2,3-dimethoxybenzoic acid (1.0 equiv) with the amine (1.1 equiv) in DMF. Stir at room temperature for 24 hours.

Yield : 75–80% after column chromatography (silica gel, 7:3 hexane/ethyl acetate).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm), methoxy singlet (δ 3.8 ppm), and thiophene protons (δ 7.2–7.3 ppm).

  • IR Spectroscopy : Strong absorption at 1650 cm⁻¹ (amide C=O stretch) and 1250 cm⁻¹ (C-O of methoxy).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows >98% purity at 254 nm.

Comparative Analysis of Synthetic Routes

ParameterAcid Chloride MethodHBTU Method
Yield68–72%75–80%
PurificationRecrystallizationColumn Chromatography
Side ProductsMinimal (hydrolysis byproducts)Minor (urea derivatives)
ScalabilityModerateHigh

Challenges and Mitigation Strategies

  • Amine Sensitivity : The free amine group in 4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)aniline may undergo oxidation. Use of inert atmosphere (N₂/Ar) during coupling is critical.

  • Thiophene Stability : Avoid strong acidic conditions to prevent ring-opening reactions.

Industrial-Scale Considerations

For bulk production, continuous flow reactors are recommended to enhance reaction control and reproducibility. Solvent recycling (THF, DMF) reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Products include 2,3-dimethoxybenzoic acid derivatives.

    Reduction: Products include 2,3-dimethoxy-N-[4-({[(thiophen-2-yl)methyl]amino}methyl)phenyl]benzamide.

    Substitution: Products include halogenated thiophene derivatives.

Scientific Research Applications

2,3-dimethoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

    Pathways Involved: It may inhibit specific signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Analysis on the Benzamide Core

The 2,3-dimethoxy substitution pattern distinguishes this compound from analogs in the evidence, which often feature halogenated (e.g., 2,4-difluoro in ), nitro (), or unsubstituted benzamide cores. For example:

  • 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide () has a mono-fluoro substituent, reducing steric bulk compared to the dimethoxy groups.

Key Impact : Methoxy groups donate electron density via resonance, increasing the aromatic ring’s nucleophilicity, whereas halogens exert electron-withdrawing effects. This difference may influence binding to hydrophobic pockets or charged residues in target proteins .

Heterocyclic Components

The thiophen-2-ylmethyl group contrasts with other heterocycles observed in similar compounds:

  • 2,3-Dihydrothiazole (): A partially saturated thiazole ring, enhancing conformational flexibility.
  • Triazole (): A nitrogen-rich heterocycle capable of coordinating metal ions or forming multiple hydrogen bonds.

Key Impact : Thiophene’s sulfur atom contributes to hydrophobic interactions and moderate π-stacking, while nitrogen-containing heterocycles (e.g., triazoles) may improve solubility and target engagement .

Linker and Functional Groups

The carbamoylmethyl linker (-CH₂-CONH-) provides flexibility and hydrogen-bonding sites, differing from:

  • Sulfonyl (-SO₂-) linkers (): Introduce strong electron-withdrawing effects and polarity.
  • Tetrazole (): Aromatic and acidic, often used as a bioisostere for carboxylic acids.

Key Impact : Carbamoyl groups balance hydrophilicity and conformational adaptability, whereas sulfonyl groups enhance thermal stability and rigidity .

Spectral and Crystallographic Data

  • IR Spectroscopy : The target compound’s expected C=O stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides in . Absence of S-H stretches (~2500–2600 cm⁻¹) confirms the absence of thiol tautomers, similar to triazole-thiones in .
  • Crystallography: Analogous compounds (e.g., ) exhibit orthorhombic or monoclinic crystal systems with intermolecular hydrogen bonds (N-H⋯O, C-H⋯π).

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Substituents Heterocycle Linker Type IR C=O Stretch (cm⁻¹) Reference
Target Compound ~440.5* 2,3-Dimethoxybenzamide Thiophene Carbamoylmethyl ~1660–1680† -
4-Fluoro-N-[3-(2-fluorophenyl)...]benzamide 330.35 4-Fluorobenzamide Dihydrothiazole Amide Not reported
N-{N-[5-(2,4-Dichlorophenyl)...]benzamide 414.25 2,6-Difluorobenzamide Thiadiazole Carbamoyl ~1680‡
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)...]benzamide 489.53 4-Nitrophenyl, diethylsulfamoyl Thiazole Sulfonamide ~1650–1670†

*Calculated based on molecular formula. †Estimated from analogous compounds. ‡From hydrazinecarbothioamide data in .

Biological Activity

2,3-dimethoxy-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, emphasizing its therapeutic potential.

Chemical Structure and Synthesis

The compound features a benzamide core , a thiophene ring , and two methoxy groups . The synthesis typically involves several steps:

  • Preparation of Thiophene Derivative : Thiophene-2-carboxaldehyde is reacted with methylamine.
  • Formation of Benzamide : The benzamide moiety is formed by reacting 4-aminomethylbenzoic acid with an appropriate acyl chloride.
  • Coupling Reaction : The thiophene derivative is coupled with the benzamide using coupling reagents like carbodiimide.

This multi-step synthesis allows for the introduction of various functional groups that can enhance biological activity.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, particularly in cancer and inflammation pathways. The presence of the thiophene ring may enhance its binding affinity to various proteins involved in these pathways.

Antitumor Activity

Research indicates that compounds with similar structures exhibit promising antitumor properties. For instance, derivatives containing thiophene rings have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl and thiophene moieties can lead to enhanced potency against tumors.

CompoundIC50 (µM)Cell Line
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22HT29
This compoundTBDTBD

Anti-inflammatory Properties

In addition to antitumor effects, this compound may exhibit anti-inflammatory activity by inhibiting pathways associated with inflammation. Studies have shown that benzamide derivatives can modulate immune responses, suggesting potential applications in treating inflammatory diseases.

Case Studies

Recent studies involving similar compounds highlight the potential of thiophene-containing benzamides:

  • Study on Anticancer Activity : A series of thiophene derivatives were synthesized and tested for their cytotoxicity against multiple cancer cell lines, revealing significant growth inhibition compared to standard chemotherapeutics.
    • Findings : Compounds with electron-donating groups at specific positions showed enhanced activity due to improved interaction with target proteins.
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of related benzamide derivatives, demonstrating their effectiveness in reducing pro-inflammatory cytokine production in vitro.
    • Results : These compounds exhibited a dose-dependent reduction in cytokine levels, indicating their potential as therapeutic agents for inflammatory conditions.

Q & A

Q. Characterization :

  • Spectroscopy : Confirm structure via 1H^1H/13C^{13}C NMR (e.g., methoxy peaks at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) and IR (amide C=O stretch ~1650 cm1^{-1}) .
  • Mass spectrometry : ESI-MS or HRMS validates molecular weight (±1 ppm accuracy) .

Basic: How can researchers verify the purity and stability of this compound under experimental conditions?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). Monitor for degradation products under stress conditions (e.g., pH 2–12, 40–60°C) .
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and polymorphic stability .
  • Long-term storage : Store at –20°C in anhydrous DMSO or sealed vials to prevent hydrolysis of the carbamoyl group .

Advanced: How to resolve contradictory reports on the compound’s antimicrobial activity across studies?

Methodological Answer:
Discrepancies may arise from assay variability or structural analogs. To address this:

  • Standardize assays : Use CLSI/M07-A11 guidelines for MIC (minimum inhibitory concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Control structural variables : Compare activity of derivatives with/without the thiophene methyl group to isolate pharmacophores .
  • Mechanistic studies : Perform time-kill assays and synergy tests with β-lactam antibiotics to evaluate bactericidal vs. bacteriostatic effects .

Advanced: What computational strategies are effective for predicting this compound’s binding affinity to target proteins?

Methodological Answer:

  • Molecular docking : Use Glide XP (Schrödinger) to model interactions with bacterial targets (e.g., DNA gyrase). Key parameters: hydrophobic enclosure scoring for thiophene and benzamide groups .
  • Molecular dynamics (MD) : Simulate binding stability with NAMD or GROMACS (CHARMM36 force field) over 100 ns. Analyze RMSD (<2 Å) and hydrogen bond persistence .
  • Free energy calculations : Apply MM-PBSA to estimate ΔGbind_{bind}, focusing on contributions from methoxy and carbamoyl substituents .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Substituent variation : Synthesize analogs with:
    • Halogenated thiophenes (e.g., Cl, F) to enhance lipophilicity .
    • Varied methoxy positions (e.g., 3,4-dimethoxy vs. 2,5-dimethoxy) to probe steric effects .
  • Pharmacophore mapping : Use QSAR models (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with MIC values .
  • In vivo validation : Test top candidates in murine infection models, measuring bacterial load reduction in organs (e.g., spleen, liver) .

Advanced: What strategies mitigate poor aqueous solubility of this benzamide derivative for in vivo studies?

Methodological Answer:

  • Prodrug design : Introduce phosphate or glycoside groups at the methoxy position to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm size) or cyclodextrin complexes to improve bioavailability .
  • Co-solvent systems : Use 10% DMSO + 5% Tween-80 in saline for intraperitoneal administration .

Advanced: How to address conflicting spectroscopic data for this compound in different solvent systems?

Methodological Answer:

  • Solvent-dependent NMR : Record 1H^1H NMR in DMSO-d6_6 and CDCl3_3 to assess hydrogen bonding (e.g., amide proton shifts Δδ > 0.5 ppm) .
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level and simulate NMR spectra (GIAO method) to match experimental data .
  • X-ray crystallography : Resolve crystal structure (e.g., orthorhombic P21_121_121_1 space group) to confirm stereochemistry .

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